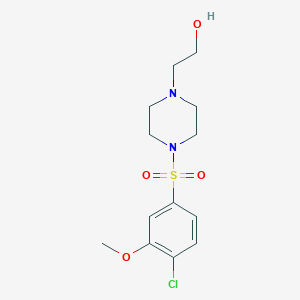
2-(4-((4-Chloro-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step protocols. For instance, a compound with a similar structure, “2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione”, was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H, and 13C NMR experiments .
Molecular Structure Analysis
The molecular structure of “2-(4-((4-Chloro-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol” can be analyzed using various spectroscopic techniques such as HRMS, IR, 1H, and 13C NMR . These techniques can provide detailed information about the compound’s structure.
Mécanisme D'action
- By disrupting FtsZ function, this compound interferes with bacterial cell division, ultimately inhibiting bacterial growth .
- This interaction disrupts the normal cell division process, rendering the bacteria unable to multiply .
- Downstream effects include:
- Impact on Bioavailability :
- Cellular effects include:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
2-(4-((4-Chloro-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with oxidoreductase enzymes, stabilizing enzyme-inhibitor complexes through hydrophobic interactions between its aromatic moieties and the lipophilic residues of the enzyme’s binding site
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the activity of certain signaling pathways, leading to changes in gene expression that can either promote or inhibit cellular proliferation . Additionally, its impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cell health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s aromatic moieties facilitate binding to hydrophobic regions of enzymes, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, further influencing cellular processes. The compound’s ability to inhibit oxidoreductase enzymes highlights its potential as an antimicrobial agent, as it can disrupt essential bacterial metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, but its degradation products can also influence cellular function. Long-term studies have shown that the compound can have lasting effects on cellular processes, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant adverse effects. At higher doses, toxic effects such as cellular damage and disruption of normal metabolic processes have been observed . These findings underscore the importance of determining optimal dosage ranges for therapeutic use to minimize potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s inhibition of oxidoreductase enzymes can lead to changes in metabolite levels, affecting overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which can affect its activity and function . The compound’s ability to target specific cellular compartments highlights its potential for targeted therapeutic interventions.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with biomolecules within these compartments . Understanding the subcellular distribution of the compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Propriétés
IUPAC Name |
2-[4-(4-chloro-3-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O4S/c1-20-13-10-11(2-3-12(13)14)21(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQFNOOSNXBGFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
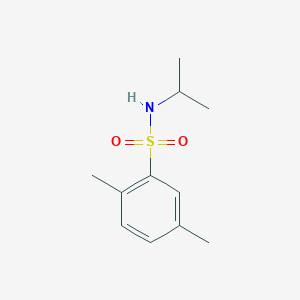
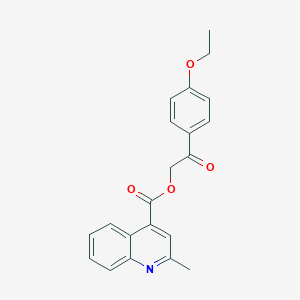
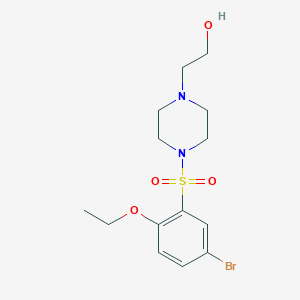
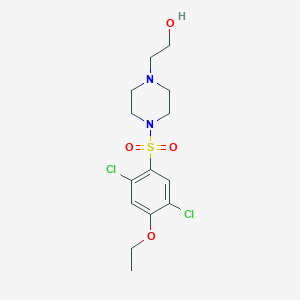



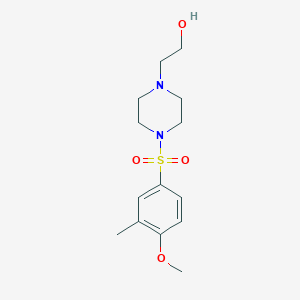
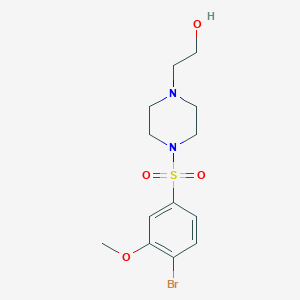
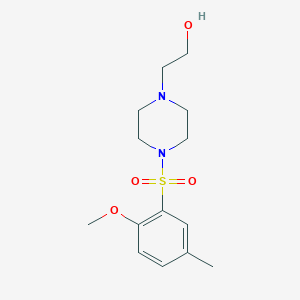

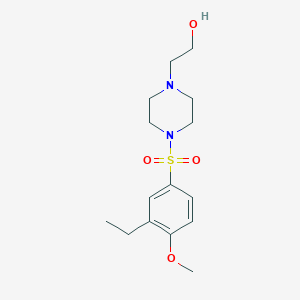
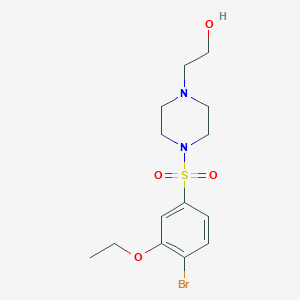
![4-(2-Hydroxyethyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B513295.png)
